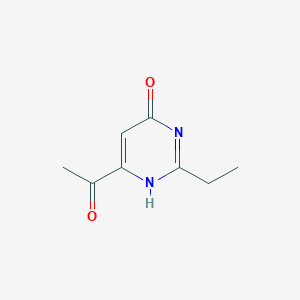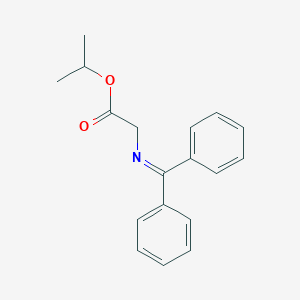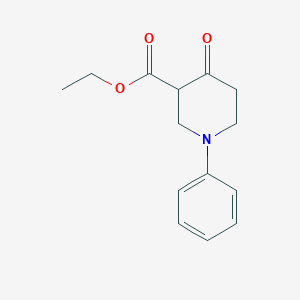
Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate, also known as this compound, is a chemical compound with the molecular formula C17H22N2O8 and a molecular weight of 382.37 g/mol . This compound is characterized by its two pyrrolidinyl ester groups attached to a nonanedioic acid backbone. It is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction typically proceeds as follows:
- Dissolve nonanedioic acid in a suitable solvent such as dichloromethane.
- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter the precipitated dicyclohexylurea byproduct.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid 1,9-bis(2,5-dioxo-1-pyrrolidinyl) ester may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the succinimide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of nonanedioic acid 1,9-bis(2,5-dioxo-1-pyrrolidinyl) ester involves the reactivity of its ester groups. The ester groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of new covalent bonds . This reactivity is exploited in organic synthesis and bioconjugation reactions, where the compound serves as a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate can be compared with other similar compounds, such as:
Succinimidyl esters: These compounds also contain N-hydroxysuccinimide ester groups and are widely used in bioconjugation.
Glutaric acid bis(2,5-dioxo-1-pyrrolidinyl) ester: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Adipic acid bis(2,5-dioxo-1-pyrrolidinyl) ester: Another related compound with a different carbon chain length, affecting its physical and chemical properties.
This compound is unique due to its specific chain length and ester groups, which confer distinct reactivity and versatility in various applications .
Eigenschaften
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) nonanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O8/c20-12-8-9-13(21)18(12)26-16(24)6-4-2-1-3-5-7-17(25)27-19-14(22)10-11-15(19)23/h1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAPBZZSACEQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545852 |
Source


|
| Record name | 1,1'-[(1,9-Dioxononane-1,9-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106664-96-4 |
Source


|
| Record name | 1,1'-[(1,9-Dioxononane-1,9-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)






![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)






